REACTION_CXSMILES
|
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][N:20]=[N:19][CH:18]=2)[CH2:8][NH:9]C(=O)OC(C)(C)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)Cl.C(O)(C(F)(F)F)=O>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][N:20]=[N:19][CH:18]=2)[CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
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120 mg
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C(CNC(OC(C)(C)C)=O)C1=CN=NC=C1
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Name
|
|
Quantity
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2 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with sat.aq Na2CO3
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Type
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EXTRACTION
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Details
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extracted with AcOEt (3×30 ml)
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Type
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WASH
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Details
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the combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CN)C1=CN=NC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |